molecular formula C7H14OSi B6168177 3-(trimethylsilyl)cyclobutan-1-one CAS No. 62012-20-8

3-(trimethylsilyl)cyclobutan-1-one

Cat. No. B6168177
CAS RN: 62012-20-8
M. Wt: 142.3
InChI Key:
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Description

3-(Trimethylsilyl)cyclobutan-1-one (TMSC) is a cyclic silyl ether compound, which has been widely used in the field of organic chemistry as a reagent for synthesis, as well as a catalyst for various organic reactions. Its structure consists of a cyclobutane ring with three trimethylsilyl groups attached to the carbon atoms. This compound has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, natural products, and other organic compounds.

Scientific Research Applications

3-(trimethylsilyl)cyclobutan-1-one has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, natural products, and other organic compounds. It has also been used as a reagent for the preparation of various organosilicon compounds, as well as for the synthesis of organosilicon polymers. Additionally, 3-(trimethylsilyl)cyclobutan-1-one has been used as a catalyst for the synthesis of various organic compounds, such as heterocycles and polymers.

Mechanism of Action

3-(trimethylsilyl)cyclobutan-1-one acts as a Lewis acid catalyst in the reaction of trimethylsilyl chloride with cyclobutanol, or the reaction of dimethylsulfoxide with trimethylsilyl chloride. The Lewis acid catalyzes the formation of the silyl ether product by forming a complex with the Lewis base (cyclobutanol or dimethylsulfoxide). The silyl ether product is then formed by the reaction of the Lewis acid-base complex with the trimethylsilyl halide.
Biochemical and Physiological Effects
3-(trimethylsilyl)cyclobutan-1-one is a non-toxic compound and has no known biochemical or physiological effects. It is considered to be an inert compound and is generally considered safe to use in laboratory experiments.

Advantages and Limitations for Lab Experiments

3-(trimethylsilyl)cyclobutan-1-one has several advantages for use in laboratory experiments. It is a non-toxic compound, so it is safe to use in laboratory experiments. It is also a highly reactive compound, which makes it useful for a variety of synthetic reactions. Additionally, it is a relatively inexpensive reagent, which makes it cost-effective for use in laboratory experiments.
However, there are some limitations to the use of 3-(trimethylsilyl)cyclobutan-1-one in laboratory experiments. It is not as stable as other silyl ethers, so it is not suitable for long-term storage. Additionally, it can be difficult to separate from the reaction mixture, so it can be difficult to purify the product.

Future Directions

There are several potential future directions for the use of 3-(trimethylsilyl)cyclobutan-1-one. It could be used as a reagent for the synthesis of various organosilicon compounds and polymers. Additionally, it could be used as a catalyst for the synthesis of various organic compounds, such as heterocycles and polymers. It could also be used in the synthesis of pharmaceuticals, agrochemicals, natural products, and other organic compounds. Finally, it could be used as a catalyst for the synthesis of polymers from renewable resources.

Synthesis Methods

3-(trimethylsilyl)cyclobutan-1-one can be synthesized by a variety of methods, including the reaction of trimethylsilyl chloride with cyclobutanol in the presence of a base, or the reaction of dimethylsulfoxide with trimethylsilyl chloride. Other methods for the synthesis of 3-(trimethylsilyl)cyclobutan-1-one include the reaction of trimethylsilyl bromide with cyclobutanol, or the reaction of trimethylsilyl chloride with cyclobutylmagnesium bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(trimethylsilyl)cyclobutan-1-one can be achieved through a Grignard reaction followed by a silylation reaction.", "Starting Materials": [ "Cyclobutanone", "Mg", "Trimethylsilyl chloride", "Diethyl ether", "Hydrochloric acid", "Sodium sulfate" ], "Reaction": [ "Prepare a Grignard reagent by adding Mg to diethyl ether and adding cyclobutanone dropwise while stirring.", "Add trimethylsilyl chloride to the reaction mixture to form the silylated product.", "Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

62012-20-8

Product Name

3-(trimethylsilyl)cyclobutan-1-one

Molecular Formula

C7H14OSi

Molecular Weight

142.3

Purity

95

Origin of Product

United States

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